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Compound of Interest

Compound Name: 3-(Chloromethyl)isothiazole

CAS No.: 1246549-42-7

Cat. No.: B2892275

Get Quote

Executive Summary
The 3-(Chloromethyl)isothiazole scaffold (CAS: 1246549-42-7) represents a specialized,

high-value intermediate in heterocyclic medicinal chemistry. Distinct from the industrially

ubiquitous isothiazolinone biocides (e.g., CMIT/MIT), this aromatic isothiazole derivative serves

as a precise electrophilic building block. Its value lies in the chloromethyl moiety, which acts as

a versatile "chemical hook," allowing researchers to graft the pharmacologically active

isothiazole ring onto complex molecular architectures via nucleophilic substitution.

This guide provides a comprehensive technical analysis of the scaffold, detailing its synthetic

utility, reactivity profiles, and application in designing bioisosteres for kinase inhibitors,

antivirals, and anti-inflammatory agents.

Part 1: Chemical Architecture & Reactivity[1]
Structural Analysis
The 3-(chloromethyl)isothiazole molecule consists of a five-membered aromatic heterocycle

containing adjacent sulfur and nitrogen atoms (1,2-thiazole).
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Aromatic Core: The isothiazole ring is aromatic (6

-electrons), but less electron-rich than thiophene or furan due to the electronegative nitrogen.
This makes the ring relatively stable to oxidation but susceptible to nucleophilic attack under
forcing conditions.

Electrophilic Handle: The chloromethyl group (

) at the C3 position is a primary alkyl halide. It is highly reactive toward nucleophiles (

mechanism) due to the lack of steric hindrance and the electron-withdrawing nature of the
adjacent heterocyclic ring, which activates the methylene carbon.

Electronic Properties
The isothiazole ring acts as a weak electron-withdrawing group (EWG). This polarization

enhances the electrophilicity of the exocyclic methylene group compared to a simple benzyl

chloride.

Property Value/Description

Molecular Formula

Molecular Weight 133.60 g/mol

CAS Number 1246549-42-7

Reactivity Class Primary Alkyl Halide / Electrophile

Dominant Mechanism
Nucleophilic Substitution (

)

Part 2: Synthetic Strategies & Derivatization
Synthesis of the Core Scaffold
While commercially available, the synthesis of 3-(chloromethyl)isothiazoles typically follows

two upstream strategies:

Direct Halogenation: Radical halogenation (NCS/benzoyl peroxide) of 3-methylisothiazole.
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De Novo Ring Synthesis: Cyclization of

-unsaturated nitriles or thioamides followed by functional group interconversion (alcohol

chloride).

Derivatization Logic (The "Hook")
The primary utility of this scaffold is in fragment-based drug design (FBDD). The chloride is a

good leaving group, allowing the attachment of amines, thiols, and alkoxides.

Key Reaction Pathways:

Amination: Reaction with primary/secondary amines yields 3-(aminomethyl)isothiazoles, a

common motif in kinase inhibitors to improve solubility and H-bonding.

Etherification: Reaction with phenols or alcohols creates ether linkages, often used to

position the isothiazole ring into a hydrophobic pocket.

Thioetherification: Reaction with thiols generates sulfides, which can be further oxidized to

sulfoxides/sulfones.

Visualization: Reaction Landscape
The following diagram illustrates the central role of 3-(chloromethyl)isothiazole in generating

diverse chemical libraries.
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Caption: Divergent synthesis pathways from the 3-(chloromethyl)isothiazole core. Blue: Core

Scaffold; Green: Target Derivatives.

Part 3: Medicinal Chemistry Applications[2][3][4][5]
Bioisosterism
The isothiazole ring is often used as a bioisostere for:

Pyridine: Similar size and H-bond acceptor capability but different lipophilicity (

).

Thiazole: Isothiazoles often show improved metabolic stability compared to thiazoles, which

can be prone to oxidative metabolism at the sulfur or C2 position.

Isoxazole: The substitution of Oxygen (isoxazole) with Sulfur (isothiazole) modulates polarity

and can improve membrane permeability.
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Therapeutic Areas
Kinase Inhibitors: Isothiazole derivatives have been identified as inhibitors of MEK1/2 and

Chk1 kinases. The 3-position substitution allows the ring to project into the solvent-exposed

region of the ATP-binding pocket, while the nitrogen acts as a hinge binder.

Antivirals: Analogues of Denotivir (a 5-substituted isothiazole) utilize the ring system for

immunotropic and antiviral activity.[1] 3-(Chloromethyl) derivatives allow for the exploration of

new binding vectors in this class.

Anti-inflammatories: Isothiazole carboxamides are explored as COX inhibitors. The

chloromethyl-derived amines serve as linkers to bulky lipophilic groups required for COX

active site occupancy.

Part 4: Experimental Protocols
Disclaimer:All procedures must be performed in a fume hood with appropriate PPE. 3-
(Chloromethyl)isothiazole is an alkylating agent and potential lachrymator.

Protocol 1: General Synthesis of 3-
(Aminomethyl)isothiazole Derivatives
This protocol describes the

displacement of the chloride by a secondary amine.

Reagents:

3-(Chloromethyl)isothiazole (1.0 eq)

Secondary Amine (e.g., Morpholine, Piperidine) (1.2 eq)

Potassium Carbonate (

) (2.0 eq)[2]

Acetonitrile (

) or DMF (anhydrous)
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Step-by-Step Methodology:

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-
(chloromethyl)isothiazole (1 mmol) in anhydrous acetonitrile (5 mL).

Base Addition: Add anhydrous

(2 mmol) to the solution.

Nucleophile Addition: Add the secondary amine (1.2 mmol) dropwise at room temperature.

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (System: Hexane/EtOAc) or LC-MS. The starting
material peak (

early) should disappear.

Workup:

Cool to room temperature.

Filter off the inorganic salts (

, excess

).

Concentrate the filtrate under reduced pressure.

Purification: Dissolve the residue in DCM and wash with water. Dry the organic layer over

. Purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

Troubleshooting:

Low Yield? If the amine is volatile, use a sealed tube. If the reaction is sluggish, add a

catalytic amount of Potassium Iodide (KI) to generate the more reactive iodide in situ

(Finkelstein condition).
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Part 5: Future Outlook & Emerging Trends
The 3-(chloromethyl)isothiazole scaffold is currently under-utilized compared to its 4- and 5-

isomers. However, recent trends in Fragment-Based Drug Discovery (FBDD) highlight the need

for novel vectors.

Covalent Inhibitors: The chloromethyl group itself can be tuned (e.g., to an acrylamide via

elimination/substitution) to target cysteine residues in proteins.

PROTACs: The scaffold serves as a stable, compact linker attachment point for Proteolysis

Targeting Chimeras, connecting an E3 ligase ligand to a protein of interest.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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